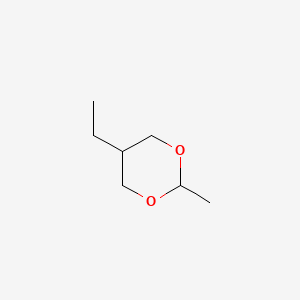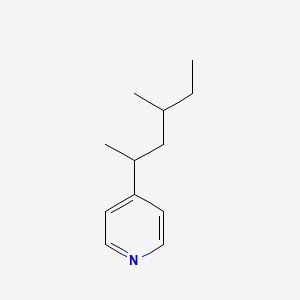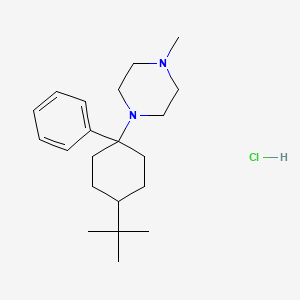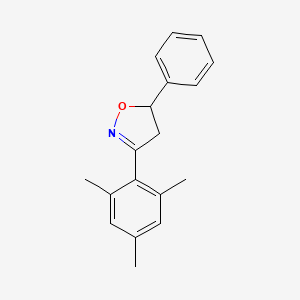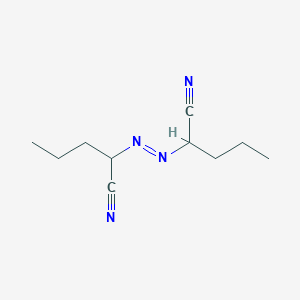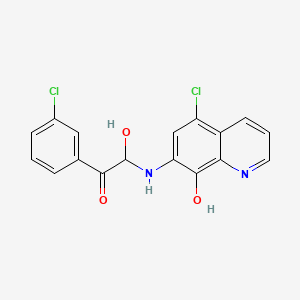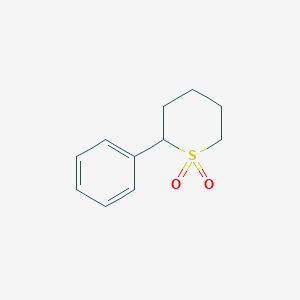
2-Phenylthiane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylthiane 1,1-dioxide is a heterocyclic compound that belongs to the class of thiophene dioxides. It is characterized by a six-membered ring containing sulfur and oxygen atoms, with a phenyl group attached to the second carbon atom. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylthiane 1,1-dioxide is typically synthesized through the oxidation of 2-phenylthiane. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide, peracids (e.g., meta-chloroperbenzoic acid), or dimethyldioxirane . The reaction is usually conducted under neutral conditions, and the workup procedure is straightforward as the oxidizing agents are converted into benign byproducts like water or acetone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions would be optimized to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylthiane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the corresponding thiane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiane ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and dimethyldioxirane are commonly used oxidizing agents
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: 2-Phenylthiane.
Substitution: Various substituted phenylthiane dioxides.
Scientific Research Applications
2-Phenylthiane 1,1-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylthiane 1,1-dioxide involves its reactivity as an unsaturated sulfone. It can act as a dienophile in Diels-Alder reactions, a Michael acceptor, and a 1,3-dipolarophile . These reactions are facilitated by the electron-withdrawing nature of the sulfone group, which activates the compound towards nucleophilic attack and cycloaddition reactions.
Comparison with Similar Compounds
Thiophene 1,1-dioxide: Shares similar reactivity but lacks the phenyl group, making it less sterically hindered.
Benzo[b]thiophene 1,1-dioxide: Contains an additional benzene ring, which alters its electronic properties and reactivity.
Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide: A versatile building block for synthesizing new thiopyran-based heterocyclic systems.
Uniqueness: 2-Phenylthiane 1,1-dioxide is unique due to the presence of the phenyl group, which influences its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research.
Properties
CAS No. |
14856-64-5 |
|---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
2-phenylthiane 1,1-dioxide |
InChI |
InChI=1S/C11H14O2S/c12-14(13)9-5-4-8-11(14)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
InChI Key |
MWEOQHCPPDMTOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)C(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)


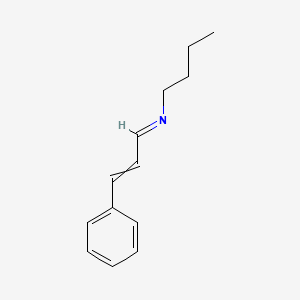
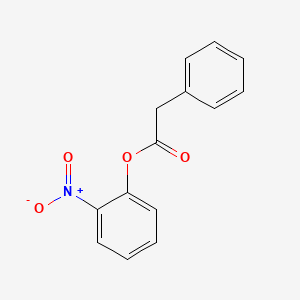
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)

